molecular formula C29H20O8 B1316053 4,4',4'',4'''-Methanetetrayltetrabenzoic acid CAS No. 160248-28-2

4,4',4'',4'''-Methanetetrayltetrabenzoic acid

Cat. No. B1316053
M. Wt: 496.5 g/mol
InChI Key: VSFXBCHNPQPWBX-UHFFFAOYSA-N
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Description

4,4’,4’‘,4’‘’-Methanetetrayltetrabenzoic acid, also known as tetrakis(4-carboxyphenyl)methane, is a chemical compound with the molecular formula C29H20O8 . It is used as a linker in the synthesis of Metal-Organic Frameworks (MOFs) .


Synthesis Analysis

The synthesis of 4,4’,4’‘,4’‘’-methanetetrayltetrabenzoic acid involves a multi-step reaction. A mixture of tetrakis(4-carboxyphenyl)methane and thionyl chloride is heated to a gentle reflux until all the solids are dissolved. Then, the excess of thionyl chloride is removed under reduced pressure .


Molecular Structure Analysis

The molecular structure of 4,4’,4’‘,4’‘’-methanetetrayltetrabenzoic acid is complex, with four benzene rings attached to a central carbon atom. Each benzene ring has a carboxylic acid group attached to it .


Chemical Reactions Analysis

The chemical reactions involving 4,4’,4’‘,4’‘’-methanetetrayltetrabenzoic acid are complex and can involve multiple steps. For example, it can be converted to 4,4’,4’‘,4’‘’-methanetetrayltetrabenzonitrile through a series of reactions .


Physical And Chemical Properties Analysis

4,4’,4’‘,4’‘’-Methanetetrayltetrabenzoic acid has a molecular weight of 496.46. It has a predicted boiling point of 758.9±60.0 °C and a predicted density of 1.434±0.06 g/cm3 . The pKa value is predicted to be 3.45±0.10 .

Safety And Hazards

4,4’,4’‘,4’‘’-Methanetetrayltetrabenzoic acid is classified as a warning substance according to the Globally Harmonized System (GHS). It may cause skin irritation (H315) and serious eye irritation (H319). Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

The future directions of 4,4’,4’‘,4’‘’-Methanetetrayltetrabenzoic acid research are likely to be focused on its use in the synthesis of MOFs and their potential applications. For example, MOFs synthesized using this compound could be used in gas storage, catalysis, and drug delivery .

properties

IUPAC Name

4-[tris(4-carboxyphenyl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H20O8/c30-25(31)17-1-9-21(10-2-17)29(22-11-3-18(4-12-22)26(32)33,23-13-5-19(6-14-23)27(34)35)24-15-7-20(8-16-24)28(36)37/h1-16H,(H,30,31)(H,32,33)(H,34,35)(H,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFXBCHNPQPWBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)C(C2=CC=C(C=C2)C(=O)O)(C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H20O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40573400
Record name 4,4',4'',4'''-Methanetetrayltetrabenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4',4'',4'''-Methanetetrayltetrabenzoic acid

CAS RN

160248-28-2
Record name 4,4',4'',4'''-Methanetetrayltetrabenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrakis(4-carboxyphenyl)methane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
J Luo, BS Liu, YC Zhang, BK Wang, BB Guo… - Journal of Molecular …, 2023 - Elsevier
A novel europium-organic framework (Eu-MOF) formula as [Eu 4 (MTB) 3 (DMF) 6 ].2DMF (1) (H 4 MTB = 4,4′,4′',4′''-methanetetrayltetrabenzoic acid), was solvothermally …
Number of citations: 2 www.sciencedirect.com
EP Gómez‐Oliveira, D Reinares‐Fisac… - Angewandte Chemie …, 2022 - Wiley Online Library
Bismuth metal–organic frameworks (MOFs) as heterogeneous catalysts are scarce, and there is little knowledge on the influence of the MOF features on their resulting activity and …
Number of citations: 5 onlinelibrary.wiley.com
JV Trillo, S de Frutos, F Meijide, VH Soto, A Jover… - 2013 - pdfs.semanticscholar.org
The G-1 dendrimer 4, 4', 4'', 4'''-methanetetrayltetrakis (N-(3, 5-dicarboxyphenyl) benzamide) has been obtained from 4, 4', 4'', 4'''-methanetetrayltetrabenzoic acid and isophtalic acid. …
Number of citations: 5 pdfs.semanticscholar.org
YS Xue, FY Jin, L Zhou, MP Liu, Y Xu… - Crystal growth & …, 2012 - ACS Publications
By using a rigid octadentenate carboxylate linker 5,5′,5″,5″′-silanetetrayltetraisophthalic acid (H 8 L), three new microporous coordination polymers, namely, [Cu 4 L(H 2 O) 4 ]·…
Number of citations: 58 pubs.acs.org
D Stewart, D Antypov, MS Dyer, MJ Pitcher… - Nature …, 2017 - nature.com
Covalent organic frameworks (COFs) are network polymers with long-range positional order whose properties can be tuned using the isoreticular chemistry approach. Making COFs …
Number of citations: 111 www.nature.com
F Hu, Z Di, M Wu, J Li - Dalton Transactions, 2020 - pubs.rsc.org
For the first time, a new square Ca4O SBU is introduced into a 3D Ca-MOF, ([MeNH2]2[Ca4O(MTB)2(EtOH)4])·(solvent)n (1), to generate a (4,8)-connected flu-topology structure. …
Number of citations: 21 pubs.rsc.org
N Li, J Shen, GK Ang, R Ye, H Zeng - CCS Chemistry, 2021 - chinesechemsoc.org
The traditional approach to utilizing an ion-relay mechanism for ion transport requires three or more ion-relay stations. Herein, we describe a novel strategy, incorporating a swing action …
Number of citations: 13 www.chinesechemsoc.org
S Jiang, L Guo, L Chen, C Song, B Liu, Q Yang… - Chemical Engineering …, 2022 - Elsevier
The removal of ethane (C 2 H 6 ) from ethylene (C 2 H 4 ) is of great importance to afford polymer-grade C 2 H 4 with purity greater than 99.95% as feedstock to produce polyethylene. …
Number of citations: 18 www.sciencedirect.com
X Wu, ZJ Li, H Zhou, L Li, Z Qian, N Qian, X Chu… - RSC advances, 2021 - pubs.rsc.org
The collection of high-purity noble gases with recyclable nuclides provides substantial economic benefits and minimizes the risk of environmental pollution, which is a future …
Number of citations: 8 pubs.rsc.org
K Tan, N Nijem, Y Gao, S Zuluaga, J Li… - …, 2015 - pubs.rsc.org
Metal organic frameworks (MOFs) have a strong potential for gas adsorption and separation such as H2 and CH4 storage, and CO2 capture. However, their instability in the presence of …
Number of citations: 167 pubs.rsc.org

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